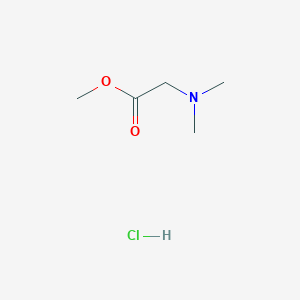

N,N-Dimethylglycine methyl ester HCl

Description

Contextualization within Amino Acid Ester Hydrochlorides Research

Amino acid ester hydrochlorides are a class of organic compounds that play a crucial role in synthetic chemistry, particularly in peptide synthesis and as intermediates for pharmaceuticals. The esterification of the carboxylic acid group and the formation of a hydrochloride salt of the amino group serve two primary purposes: protection and improved stability. The ester group protects the carboxylic acid from participating in unwanted side reactions, while the hydrochloride salt form enhances the compound's stability and solubility in organic solvents, making it easier to handle and purify. patsnap.comnih.gov

Amino acid methyl esters, in their free base form, are often unstable and prone to condensation or polymerization. patsnap.com Converting them into their hydrochloride salts provides a stable, crystalline solid that is more suitable for storage and use in subsequent reactions. patsnap.com N,N-Dimethylglycine methyl ester HCl fits within this context as a stable and reactive building block. Its N,N-dimethylated amino group distinguishes it from naturally occurring amino acid esters, offering unique reactivity and properties. Research in this area often involves the development of efficient methods for the synthesis of these hydrochlorides, with various reagents like thionyl chloride, hydrogen chloride gas, and trimethylchlorosilane being employed. patsnap.comnih.gov

Significance as a Research Compound and Synthetic Intermediate

The significance of this compound in the scientific community stems from its utility as both a research compound and a versatile synthetic intermediate.

As a Research Compound:

In the field of proteomics, N,N-Dimethylglycine methyl ester is utilized as a biochemical for research purposes. thermofisher.com While the exact applications are highly specific, its structural similarity to glycine (B1666218), a fundamental biological molecule, makes it a subject of interest in studies related to amino acid metabolism and enzyme activity. nih.govontosight.ai The hydrochloride salt form ensures a stable and soluble source of the molecule for these in-vitro studies.

As a Synthetic Intermediate:

The primary significance of this compound lies in its role as a precursor molecule in organic synthesis. The presence of a reactive ester and a tertiary amine allows for a variety of chemical transformations. It serves as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical compounds and other biologically active agents. thermofisher.comontosight.ai For instance, the ester group can be hydrolyzed or transesterified, while the tertiary amine can participate in various reactions, including quaternization to form ammonium (B1175870) salts.

One notable application is in the synthesis of novel compounds with potential therapeutic properties. For example, derivatives of N,N-Dimethylglycine have been investigated for their potential to reduce cholesterol levels. semanticscholar.org The methyl ester hydrochloride provides a convenient starting point for the chemical modifications necessary to create these more complex derivatives. Furthermore, the parent compound, N,N-Dimethylglycine (DMG), has been explored for various health-related applications, and its synthetic derivatives, often prepared from intermediates like the methyl ester hydrochloride, are a subject of ongoing research. nih.govwikipedia.org

Historical Development of its Synthesis and Application in Chemical Sciences

The synthesis of amino acid esters and their hydrochlorides has a long history in organic chemistry, with methods evolving to improve efficiency, yield, and safety.

Early Methods:

Historically, the synthesis of amino acid ester hydrochlorides often involved the direct esterification of the amino acid in the presence of an alcohol and a strong acid catalyst, such as hydrogen chloride gas or sulfuric acid. patsnap.comnih.gov These methods, while effective, can be harsh and may lead to side reactions. For N,N-Dimethylglycine, early synthetic routes to the parent compound involved the alkylation of glycine. wikipedia.org The subsequent esterification to the methyl ester and conversion to the hydrochloride salt would have followed these established general procedures. A common early method for preparing N,N-dimethylglycine hydrochloride involved the reaction of monochloroacetic acid with aqueous dimethylamine (B145610), followed by the addition of hydrochloric acid. google.com

Modern Synthetic Approaches:

Over time, more refined and milder methods for the synthesis of amino acid ester hydrochlorides have been developed. The use of thionyl chloride in methanol (B129727) was a significant advancement, offering a more controlled reaction. patsnap.com More recently, the use of trimethylchlorosilane (TMSCl) in methanol has emerged as a highly efficient and convenient method for the preparation of a wide range of amino acid methyl ester hydrochlorides, including those of N-alkylated amino acids. nih.govresearchgate.net This method is known for its mild reaction conditions and good to excellent yields. nih.govresearchgate.net

Another innovative approach involves the use of solid acid catalysts. A patented method describes the preparation of N,N-dimethyl glycine esters using silica (B1680970) gel sulfonic acid as a recyclable and environmentally friendly catalyst. google.com This method avoids the use of corrosive mineral acids and simplifies the work-up procedure. google.com

The applications of N,N-Dimethylglycine and its derivatives have also evolved. Initially, much of the interest in N,N-Dimethylglycine (also known historically as Vitamin B16, although it is not a true vitamin) was in its potential physiological effects. wikipedia.org In recent decades, the focus in the chemical sciences has shifted towards its utility as a synthetic building block for creating novel molecules with specific functions, from potential pharmaceuticals to specialized biochemical probes. ontosight.ai

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-(dimethylamino)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6(2)4-5(7)8-3;/h4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEQIPCZMDWUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dimethylglycine Methyl Ester Hcl

Direct Esterification Routes from N,N-Dimethylglycine

Direct esterification is a common and straightforward approach for producing N,N-Dimethylglycine methyl ester HCl. This method involves the reaction of N,N-Dimethylglycine with methanol (B129727), typically in the presence of a catalyst to facilitate the conversion. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of the synthesis.

Acid catalysis is a cornerstone of esterification reactions for amino acids. A variety of reagents have been utilized to convert amino acids into their corresponding methyl esters. nih.gov Traditional protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid are effective catalysts for this transformation. nih.gov Other reagents like thionyl chloride are also employed. nih.gov

A particularly convenient system for the preparation of amino acid methyl esters involves the use of methanol and trimethylchlorosilane. nih.gov This method offers mild reaction conditions and is compatible with a wide range of amino acids. nih.gov The general procedure involves adding trimethylchlorosilane to the amino acid, followed by the addition of methanol, with the reaction proceeding at room temperature. nih.gov Upon completion, the product, N,N-Dimethylglycine methyl ester hydrochloride, can be isolated by concentrating the reaction mixture. nih.gov

The selection of an appropriate catalytic system is critical for optimizing the synthesis of N,N-Dimethylglycine methyl ester. Different catalysts offer distinct advantages, from high efficiency and selectivity to ease of separation and reusability.

Silica (B1680970) gel sulfonic acid has emerged as a highly effective heterogeneous catalyst for the esterification of N,N-Dimethylglycine. google.com This solid acid catalyst facilitates the reaction between N,N-Dimethylglycine and alcohols, including methanol, to produce the corresponding N,N-Dimethylglycine ester. google.com One of the primary advantages of this system is the high conversion rate, which can exceed 95%. google.com

| Parameter | Finding |

|---|---|

| Catalyst | Silica Gel Sulfonic Acid |

| Reactants | N,N-Dimethylglycine, Alcohol (e.g., Methanol) |

| Conversion Rate | > 95% |

| Key Advantages | High catalytic activity, Reusable catalyst, Simple filtration-based separation, Avoids equipment corrosion |

| Purification Method | Vacuum distillation or column chromatography |

Hydrochloric acid is a widely used and effective catalyst for the synthesis of amino acid methyl ester hydrochlorides. nih.govpatsnap.com The process, often referred to as the hydrogen chloride method, typically involves dissolving N,N-Dimethylglycine in anhydrous methanol, followed by the introduction of dry hydrogen chloride gas. patsnap.com

In a typical procedure analogous to glycine (B1666218) esterification, N,N-Dimethylglycine and anhydrous methanol are mixed, and hydrogen chloride gas is bubbled through the solution until the amino acid is completely dissolved, while maintaining a controlled temperature. patsnap.com The reaction mixture is then heated to a specific temperature (e.g., 55-60°C) to drive the esterification to completion. patsnap.com The resulting N,N-Dimethylglycine methyl ester hydrochloride can then be isolated by cooling, crystallization, and filtration. patsnap.com This method is known for producing a product with relatively stable chemical properties, which is advantageous for preservation and storage. patsnap.com

| Parameter | Condition |

|---|---|

| Catalyst | Hydrogen Chloride (gas) |

| Reactants | N,N-Dimethylglycine, Anhydrous Methanol |

| Molar Ratio (Amino Acid:Methanol) | 1:8 to 1:10 |

| Reaction Temperature | 55-60°C |

| Expected Yield | Potentially > 93% |

For the hydrochloric acid catalyzed route, process optimization can be achieved through the implementation of a continuous synthesis method. patsnap.com This approach can lead to higher equipment utilization rates, more stable product quality, and improved yields (potentially exceeding 93%) compared to traditional batch processes. patsnap.com In a continuous setup, the reaction solution is continuously fed into a reactor where crystallization occurs, and the product is steadily removed, while the mother liquor can be recycled back into the process. patsnap.com

| Catalytic System | Optimization Focus | Key Benefits | Source |

|---|---|---|---|

| Silica Gel Sulfonic Acid | Catalyst Reusability & Simple Workup | Cost savings, reduced waste, high conversion (>95%) | google.com |

| Hydrochloric Acid | Continuous Synthesis Process | High equipment utilization, stable quality, high yield (>93%) | patsnap.com |

Catalytic Systems in Esterification Reactions

Alternative Synthetic Pathways to N,N-Dimethylglycine Methyl Ester Hydrochlorides

Beyond the direct esterification of N,N-Dimethylglycine, alternative synthetic routes have been developed that start from different precursor materials. One notable alternative is a one-pot method that prepares N,N-Dimethylglycinate esters from N,N-dimethylamino acetonitrile. google.com This process involves heating a mixture of N,N-dimethylamino acetonitrile, an alcohol (such as a fatty alcohol with 1-12 carbon atoms), and water in the presence of a cerium oxide catalyst. google.com This method has been shown to produce the final ester product with high purity (>99%) and in high yield (e.g., 91% for the isodecyl ester). google.com

Another, more traditional multi-step pathway involves first reacting a chloroacetate (B1199739) ester with an excess of dimethylamine (B145610). google.com This approach, however, can have drawbacks, such as long reaction times and the use of hazardous solvents like chloroform (B151607) and diethyl ether, making it less suitable for industrial-scale production. google.com

Approaches Involving Halogenated Acetates and Dimethylamines

A predominant method for synthesizing N,N-Dimethylglycine and its hydrochloride salt involves the reaction of a halogenated acetate, most commonly chloroacetic acid, with dimethylamine. google.comchemicalbook.com This nucleophilic substitution reaction forms the backbone of the DMG molecule. The process generally involves treating chloroacetic acid with an aqueous solution of dimethylamine. google.com The reaction is typically followed by the addition of hydrochloric acid to yield N,N-Dimethylglycine as its hydrochloride salt. google.comwikipedia.org

One patented industrial method details dissolving chloroacetic acid in water and adding it to a dimethylamine aqueous solution where the molar ratio of chloroacetic acid to dimethylamine is between 1:2.5 and 1:5. google.com The reaction temperature is controlled between 20-70°C for 2-5 hours. google.com Another variation for preparing the hydrochloride salt directly involves reacting chloroacetic acid with dimethylamine in an organic solvent within an autoclave, using sodium iodide as a catalyst. google.com This process is conducted under a pressure of 0.3-0.7 MPa at a temperature of 65-75°C for 4-6 hours. google.com

Table 1: Comparative Data on Synthesis Using Chloroacetic Acid and Dimethylamine

| Method | Key Reactants | Reaction Conditions | Reported Yield | Reported Purity | Source |

|---|---|---|---|---|---|

| Aqueous Solution Method | Chloroacetic Acid, Dimethylamine | Temperature: 70°C; Time: 5 hours; Molar Ratio (Acid:Amine) ~1:5 | 91.4% | 99.4% | google.com |

| Autoclave Method with Catalyst | Chloroacetic Acid, Dimethylamine, Sodium Iodide | Pressure: 0.3-0.7 MPa; Temperature: 65-75°C; Time: 4-6 hours | >90% | High | google.com |

| Traditional Method | Monochloroacetic Acid, Dimethylamine, HCl | Aqueous reaction followed by HCl addition | ~50% | Quality Product | google.com |

Quaternization Systems in Dimethylglycine Salt Formation

The formation of N,N-Dimethylglycine salts, such as the hydrochloride, is achieved through an acid-base reaction that involves the quaternization of the tertiary amine nitrogen atom in the DMG molecule. After the initial synthesis of the free base N,N-Dimethylglycine, hydrochloric acid is introduced into the reaction mixture. wikipedia.org The lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a base, accepting a proton (H+) from the hydrochloric acid. This results in the formation of a quaternary ammonium (B1175870) salt, specifically N,N-Dimethylglycine hydrochloride. This salt is often more stable and easier to handle and purify than the free amino acid. google.com In some synthetic pathways, this step is the final one before isolation of the product. wikipedia.org

Industrial Scale Synthesis Considerations for N,N-Dimethylglycine and its Derivatives

Scaling the synthesis of N,N-Dimethylglycine and its derivatives from the laboratory to an industrial level introduces significant challenges that require careful consideration of process efficiency, safety, and economics. Key factors include reactor design, heat management, mass transfer, and downstream processing for product isolation and purification. alliedacademies.org The selection of raw materials must be based on cost, availability, and safety for large-scale handling. google.com

Process Optimization for High Yield and Purity in Large-Scale Production

Process optimization is critical for ensuring commercially viable production with high yield and purity. Strategies include adjusting reaction parameters such as temperature, pressure, reaction time, and the molar ratio of reactants. google.comgoogle.com For instance, an optimized industrial process for DMG reports yields over 90% by carefully controlling these variables. google.comgoogle.com

Furthermore, modern techniques are being applied to improve efficiency. Bipolar membrane electrodialysis (BMED) has been used to recover N,N-Dimethylglycine from its hydrochloride salt, achieving a recovery ratio of 98% with an energy consumption of 0.45 kWh/kg under optimal conditions. researchgate.net This method avoids the use of additional chemicals for neutralization and separates the product efficiently. researchgate.net

Table 2: Industrial Process Optimization Strategies

| Strategy | Description | Impact | Source |

|---|---|---|---|

| Parameter Control | Fine-tuning of temperature, pressure, and reactant ratios. | Increases reaction yield from ~50% to >90%. | google.comgoogle.comgoogle.com |

| Catalyst Use | Employing catalysts like sodium iodide to accelerate the reaction. | Shortens production cycle, improves efficiency. | google.com |

| Integrated Equipment | Using Agitated Nutsche Filter Dryers (ANFDs) for isolation and drying. | Minimizes product loss and contamination, enhancing purity. | azom.com |

| Advanced Separation | Applying Bipolar Membrane Electrodialysis (BMED) for salt conversion. | High recovery ratio (98%), reduces chemical waste. | researchgate.net |

Evaluation of Raw Material Utilization and Cost-Effectiveness

The economic viability of producing N,N-Dimethylglycine derivatives is heavily dependent on raw material costs and utilization. The traditional method starting from monochloroacetic acid was noted to have a chemical raw material cost of approximately $40 per kilogram of N,N-Dimethylglycine produced, partly due to a low yield of around 50% and the need for expensive ion-exchange resins for purification. google.com

Precursor and Downstream Synthesis in the Context of this compound

This compound is situated within a broader network of chemical synthesis, serving as both a product derived from precursors and a starting material for other compounds.

Precursors: The direct synthesis of the ester involves the esterification of N,N-Dimethylglycine with methanol, typically in the presence of an acid catalyst. google.com Therefore, N,N-Dimethylglycine (or its hydrochloride salt) is the immediate precursor. N,N-Dimethylglycine itself can be synthesized from various precursors, including glycine through an alkylation process known as the Eschweiler–Clarke reaction, which uses formaldehyde (B43269) and formic acid. wikipedia.org

Downstream Synthesis: As a chemical intermediate, N,N-Dimethylglycine methyl ester is used in proteomics research. thermofisher.com More broadly, N,N-Dimethylglycine and its hydrochloride salt are versatile precursors for a range of other molecules. For example, N,N-Dimethylglycine hydrochloride is used as a starting material to produce various polyvalent metal ion compound salts, such as those containing calcium, zinc, or copper. googleapis.comgoogle.com This is typically achieved by neutralizing the hydrochloride to obtain the free DMG, which is then reacted with the desired metal compound. google.com Furthermore, N,N-Dimethylglycine has been used to synthesize more complex, biologically active molecules, such as N,N-dimethylglycine-amantadine, through amide bond formation. mdpi.com

Chemical Reactivity and Mechanistic Investigations of N,n Dimethylglycine Methyl Ester Hcl

Role as a Ligand and Catalyst in Transition Metal-Mediated Transformations

N,N-Dimethylglycine, often used in the form of its hydrochloride salt or as its methyl ester derivative, has emerged as a highly effective and inexpensive ligand in transition metal-mediated cross-coupling reactions. Its ability to accelerate reaction rates, broaden substrate scope, and enable milder reaction conditions has made it a valuable tool in modern organic synthesis. This section explores its role in key transformations catalyzed by copper and palladium.

Copper-Mediated Coupling Reactions

The use of N,N-dimethylglycine as a ligand has significantly advanced copper-catalyzed Ullmann-type coupling reactions, which are fundamental for the formation of carbon-heteroatom bonds. nih.gov Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 150-220°C) and stoichiometric amounts of copper, which limited their applicability. nih.govorganic-chemistry.orgwikipedia.org The introduction of amino acid ligands, including N,N-dimethylglycine, has allowed these transformations to proceed under much milder conditions with only catalytic amounts of copper. nih.gov

N,N-dimethylglycine has proven to be a powerful ligand for the copper-catalyzed synthesis of diaryl ethers, a reaction known as the Ullmann condensation. nih.govacs.org Research has demonstrated that in the presence of a copper(I) source (like CuI) and N,N-dimethylglycine, the coupling of phenols with aryl halides can be conducted at significantly lower temperatures than previously possible. organic-chemistry.orgacs.org

A key study showed that these reactions can be performed efficiently at 90°C with both aryl iodides and aryl bromides. organic-chemistry.orgnih.gov This method is tolerant of a wide array of functional groups on both the phenol (B47542) and the aryl halide, accommodating both electron-rich and electron-deficient substrates. organic-chemistry.orgacs.org The ligand is believed to form a soluble and reactive complex with the copper catalyst, thereby facilitating the coupling process. acs.org This protocol represents a more efficient and milder alternative to traditional Ullmann conditions. organic-chemistry.org The versatility of this catalytic system is highlighted by its successful application in coupling various substituted phenols with different aryl halides, consistently providing good to excellent yields of the corresponding diaryl ethers. acs.org

Below is a table summarizing the results for the N,N-dimethylglycine-promoted Ullmann diaryl ether synthesis.

| Entry | Aryl Halide | Phenol | Product | Yield (%) |

| 1 | 4-Iodotoluene | Phenol | 4-Methylphenyl phenyl ether | 93 |

| 2 | 4-Iodoanisole | Phenol | 4-Methoxyphenyl phenyl ether | 85 |

| 3 | 1-Iodo-4-nitrobenzene | Phenol | 4-Nitrophenyl phenyl ether | 96 |

| 4 | 2-Iodotoluene | 2,6-Dimethylphenol | 2-Methylphenyl 2,6-dimethylphenyl ether | 95 |

| 5 | 4-Bromoanisole | Phenol | 4-Methoxyphenyl phenyl ether | 88 |

| 6 | 1-Bromo-4-cyanobenzene | Phenol | 4-Cyanophenyl phenyl ether | 91 |

| 7 | 1-Bromo-3-(trifluoromethyl)benzene | 3,5-Dimethylphenol | 3-(Trifluoromethyl)phenyl 3,5-dimethylphenyl ether | 89 |

Reaction conditions typically involve CuI (5-10 mol%), N,N-dimethylglycine HCl salt (15-30 mol%), and a base such as Cs₂CO₃ or K₃PO₄ in a solvent like dioxane at 90°C. Data compiled from multiple research findings. acs.org

Furthermore, the N,N-dimethylglycine-promoted system has been extended to the synthesis of aryl alkyl ethers via the coupling of aryl iodides with aliphatic alcohols. organic-chemistry.org This reaction proceeds at 110°C, using the alcohol as the solvent, and provides a cost-effective alternative to palladium-catalyzed methods. organic-chemistry.org

In addition to C-O bond formation, N,N-dimethylglycine is an effective ligand for the copper-catalyzed N-arylation of amides, a transformation known as the Goldberg reaction. mdpi.com This reaction is crucial for synthesizing N-arylamides, which are prevalent in many pharmaceuticals and biologically active compounds. The CuI/N,N-dimethylglycine catalytic system enables the coupling of a wide range of amides with aryl bromides at temperatures between 90–110°C, affording the desired products in good to excellent yields. mdpi.com

This methodology is notable for its generality; it is tolerant of various functional groups on the aryl bromide and is effective for different types of amides. mdpi.com A significant advantage of using N,N-dimethylglycine is that the ligand itself cannot be arylated, preventing the formation of unwanted side products. mdpi.com The system is also capable of promoting the coupling of hindered and typically unreactive secondary acyclic amides with aryl iodides. mdpi.com

The following table presents representative examples of the CuI/N,N-dimethylglycine catalyzed Goldberg reaction.

| Entry | Aryl Halide | Amide | Product | Yield (%) |

| 1 | 1-Bromo-4-methoxybenzene | N-Methylformamide | N-(4-Methoxyphenyl)-N-methylformamide | 95 |

| 2 | 1-Bromo-4-methylbenzene | 2-Pyrrolidinone | 1-(4-Methylphenyl)-2-pyrrolidinone | 94 |

| 3 | 1-Bromo-2-methoxybenzene | δ-Valerolactam | 1-(2-Methoxyphenyl)-δ-valerolactam | 85 |

| 4 | 1-Bromo-4-acetylbenzene | Morpholine-2-one | 4-(4-Acetylphenyl)morpholine-2-one | 81 |

| 5 | Iodobenzene | N-Methylacetamide | N-Methyl-N-phenylacetamide | 82 |

| 6 | 1-Iodo-4-methylbenzene | N-Phenylacetamide | N-(4-Methylphenyl)-N-phenylacetamide | 85 |

Reaction conditions typically involve CuI (10 mol%), N,N-dimethylglycine (20 mol%), and a base such as K₂CO₃ or K₃PO₄ in a solvent like DMF at 80-110°C. Data synthesized from published studies. mdpi.com

The precise mechanism of ligand-promoted Ullmann reactions is complex and has been a subject of extensive study. acs.org While detailed mechanistic investigations specifically for N,N-dimethylglycine are not exhaustively documented, its role is understood by analogy to other amino acid ligands like L-proline. nih.gov The generally accepted mechanism for Ullmann-type reactions involves a Cu(I)/Cu(III) catalytic cycle, although other pathways have also been proposed.

The key role of N,N-dimethylglycine is to act as a chelating ligand for the copper ion. The amino acid's carboxylate group and the tertiary amine can coordinate to the copper center. This chelation is believed to:

Increase Solubility : It forms a soluble copper complex in organic solvents, preventing the precipitation of inactive copper species and maintaining a higher concentration of the active catalyst in the reaction mixture.

Enhance Reactivity : By coordinating to the copper center, the ligand modulates its electronic properties, making the oxidative addition of the aryl halide to the Cu(I) center more favorable.

Facilitate Reductive Elimination : The ligand may stabilize the transient Cu(III) intermediate and promote the final reductive elimination step that forms the C-O or C-N bond and regenerates the active Cu(I) catalyst.

Step 1 : The Cu(I) catalyst reacts with the amide (or alcohol/phenol) in the presence of a base to form a copper(I) amidate (or alkoxide/phenoxide) complex, with the N,N-dimethylglycine ligand coordinated to the copper.

Step 2 : This copper(I) complex undergoes oxidative addition with the aryl halide (Ar-X) to form a transient Cu(III) intermediate. This is often considered the rate-determining step. mit.edu

Step 3 : The Cu(III) intermediate then undergoes reductive elimination, forming the desired N-aryl (or O-aryl) product and a Cu(I) halide species.

Step 4 : The active Cu(I) catalyst is regenerated by ligand exchange, ready to start a new cycle.

This ligand-accelerated pathway allows the reaction to proceed under significantly milder conditions compared to the traditional, un-ligated Ullmann reactions. nih.gov

Palladium-Catalyzed Processes

While N,N-dimethylglycine itself is more commonly associated with copper catalysis, its derivatives, particularly N,N-dimethylglycine aryl esters, have been ingeniously employed as key substrates in sophisticated palladium-catalyzed transformations.

A notable application of an N,N-dimethylglycine derivative is in a tandem relay catalysis protocol that combines palladium catalysis and organocatalysis with isothiourea. This powerful strategy is used for the enantioselective synthesis of α-amino acid derivatives, which are crucial building blocks for pharmaceuticals and natural products. nih.govnih.gov

The process begins with readily accessible N,N-dimethylglycine aryl esters (often as the hydrochloride salt) and functionalized allylic phosphates. nih.govst-andrews.ac.uk The key steps are:

Palladium-Catalyzed N-Allylation : In the presence of a palladium catalyst, the N,N-dimethylglycine aryl ester reacts with the allylic phosphate. This step forms a quaternary ammonium (B1175870) salt in situ. nih.govnih.gov The palladium catalyst facilitates the oxidative addition to the allylic phosphate, creating a η³-Pd-π-allyl intermediate, which is then attacked by the nitrogen atom of the glycine (B1666218) ester. nih.gov

Isothiourea-Catalyzed acs.orgnih.gov-Sigmatropic Rearrangement : The in situ-generated ammonium salt then undergoes an enantioselective acs.orgnih.gov-sigmatropic rearrangement. This step is promoted by a chiral isothiourea catalyst, such as tetramisole (B1196661) or benzotetramisole. nih.govnih.gov The isothiourea acts as a Lewis base, interacting with the ammonium salt to facilitate the rearrangement, which proceeds with high levels of stereocontrol to generate α-amino acid derivatives containing two adjacent stereocenters. nih.gov

This tandem relay process is highly efficient, combining two distinct catalytic cycles in one pot to build molecular complexity rapidly. nih.gov The N,N-dimethylglycine moiety serves as the glycine template upon which the new stereocenters are constructed.

The table below outlines the scope of this tandem catalytic reaction using N,N-dimethyl 4-nitrophenyl ester hydrochloride salt as the glycine component.

| Entry | Allylic Phosphate Substituent (R) | Isothiourea Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | Benzotetramisole | 95 | >95:5 | 98 |

| 2 | 4-Methoxyphenyl | Benzotetramisole | 92 | >95:5 | 98 |

| 3 | 4-Chlorophenyl | Benzotetramisole | 94 | >95:5 | 98 |

| 4 | 2-Thienyl | Benzotetramisole | 85 | >95:5 | 97 |

| 5 | Naphthyl | Benzotetramisole | 88 | >95:5 | 98 |

| 6 | Cyclohexyl | Benzotetramisole | 72 | 93:7 | 96 |

Reaction conditions typically involve a palladium precatalyst (e.g., FurCat), an isothiourea catalyst, and a base (e.g., iPr₂NH) in a solvent like MeCN at room temperature. Data sourced from key studies on this methodology. nih.govnih.gov

Enantioselective Synthesis of α-Amino Acid Derivatives

A review of scientific literature indicates a lack of specific studies detailing the application of N,N-Dimethylglycine methyl ester HCl as a primary reactant, catalyst, or chiral auxiliary in the enantioselective synthesis of α-amino acid derivatives. While general methodologies for such syntheses are well-established, the role of this specific compound has not been a focus of published research.

Reactions with Inorganic Reagents and Metal Halides

The interaction of this compound with inorganic compounds, particularly metal halides, is governed by the principles of coordination chemistry, where the ester can act as a ligand.

Interactions with High Valent Transition Metal Halides

Specific studies detailing the interactions between this compound and high valent transition metal halides are not readily found in the current body of scientific literature. Such reactions would likely involve complex redox processes or coordination, but dedicated research on this substrate is not available.

Formation of Coordination Compounds

While direct studies on the coordination complexes of N,N-Dimethylglycine methyl ester are limited, the behavior of similar N-modified glycine derivatives provides insight into its potential as a ligand. researchgate.net N,N-Dimethylglycine methyl ester possesses two potential coordination sites: the lone pair of electrons on the tertiary nitrogen atom and the lone pairs on the carbonyl oxygen atom.

In reactions with metal ions, it could function as a monodentate ligand, coordinating through the nitrogen atom, or as a bidentate ligand, forming a chelate ring by coordinating through both the nitrogen and carbonyl oxygen atoms. libretexts.org Research on other N-modified glycine compounds has shown that the carboxylate group is a primary site for coordination with transition metals like copper, cobalt, nickel, iron, and zinc. researchgate.net In the case of the methyl ester, the less basic carbonyl oxygen would be the corresponding coordination site. The formation of stable, colored, and microcrystalline complexes with distinct melting points compared to the free ligand is characteristic of such interactions. researchgate.net

Ester O-R Bond Activation in Reactivity Studies

A review of the literature reveals no specific reactivity studies focused on the activation of the ester O-R (specifically, the O-CH₃) bond of this compound. Research in this area typically focuses on other types of esters or employs specific catalytic systems not yet applied to this molecule.

Gas Phase Elimination Kinetics of Amino Acid Ester Hydrochlorides

The study of gas-phase elimination reactions provides fundamental insights into the thermal stability and decomposition mechanisms of molecules. While kinetic data for N,N-Dimethylglycine methyl ester hydrochloride itself is not available, theoretical studies on the closely related N,N-Dimethylglycine ethyl ester offer a detailed mechanistic picture. researchgate.net

This two-step mechanism can be summarized as follows:

Step 1 (Rate-Limiting): (CH₃)₂NCH₂COOR → (CH₃)₂NCH₂COOH + Alkene

Step 2: (CH₃)₂NCH₂COOH → (CH₃)₃N + CO₂

Theoretical calculations at the MP2/6-31+G* level provide insights into the energetics of this process for the ethyl ester, which can serve as a model for the methyl ester derivative. researchgate.net

| Reaction Step | Description | Calculated Activation Barrier (kJ/mol) |

|---|---|---|

| Proton Transfer | Initial proton transfer from the ethyl group to the nitrogen atom. | No activation barrier was reported at the MP2/6–311++G** level of theory. |

| C–N Bond Rotation | Rotation around the C-N bond to form a more stable zwitterionic intermediate. | 32.7 |

The thermal decomposition of amino acids and their derivatives is a complex process that can yield a variety of products, including water, ammonia, and carbon dioxide, depending on the structure of the parent molecule. biorxiv.orgresearchgate.net The stability of these compounds is a critical factor, with decomposition temperatures for many amino acids occurring between 185°C and 280°C. biorxiv.orgresearchgate.net

N-Dealkylation Transformations in Related Amine Systems

The removal of an alkyl group from a nitrogen atom, known as N-dealkylation, is a fundamental transformation in organic chemistry with significant implications in pharmaceutical development and the synthesis of fine chemicals. nih.gov This process is particularly relevant for tertiary amines, such as those structurally related to N,N-Dimethylglycine methyl ester, converting them into secondary or primary amines, which can then be further functionalized. researchgate.net The N-dealkylation of tertiary amines can be achieved through various chemical, catalytic, photochemical, and enzymatic methods. nih.gov

A classic chemical approach to N-demethylation is the von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN). researchgate.net In this reaction, the tertiary amine reacts with cyanogen bromide to form a quaternary cyanoammonium intermediate. This intermediate subsequently breaks down to yield a cyanamide (B42294) and an alkyl bromide. nih.gov The resulting cyanamide can then be hydrolyzed under acidic or basic conditions, or reduced, to furnish the desired secondary amine. nih.gov This method has been widely applied in the N-demethylation of natural products, including alkaloids. For instance, the reaction can be performed on complex structures, and in some cases, protecting groups for other functional moieties like phenols may be required. nih.gov

Another prevalent chemical method for N-dealkylation involves the use of chloroformate reagents. nih.gov The reaction of a tertiary amine with a chloroformate, such as phenyl chloroformate or α-chloroethyl chloroformate, leads to the formation of a carbamate (B1207046) intermediate. nih.govorganic-chemistry.org This carbamate is then cleaved, often through hydrolysis or reduction, to yield the secondary amine. nih.gov The choice of chloroformate reagent can influence the reaction conditions and the ease of the subsequent carbamate cleavage. For example, α-chloroethyl chloroformate allows for a facile hydrolysis step, often just requiring dissolution in methanol (B129727) to yield the HCl salt of the secondary amine. nih.gov The efficiency of these reactions can sometimes be enhanced by the use of a base. nih.gov

Transition-metal catalysis offers a powerful and often more sustainable alternative for N-dealkylation reactions. nih.gov A variety of transition metals, including palladium, iron, ruthenium, rhodium, and copper, have been shown to catalyze the oxidative N-dealkylation of tertiary amines. nih.gov These reactions often proceed via different mechanistic pathways compared to the classical chemical methods. For instance, some iron-catalyzed systems are thought to mimic the enzymatic N-dealkylation mediated by cytochrome P450 enzymes. nih.gov Palladium-catalyzed methods are among the most extensively studied and have been applied to the synthesis of pharmaceutical intermediates on a large scale. nih.gov

Photochemical methods provide another avenue for N-dealkylation. researchgate.net In the presence of a photosensitizing agent and under specific light conditions, tertiary amines can undergo N-demethylation. researchgate.net This process is initiated by a photo-induced single electron transfer (SET) from the electron-rich tertiary amine to the photosensitizer, generating a radical cation. researchgate.net Subsequent loss of a proton and another electron transfer leads to an iminium cation, which is then hydrolyzed to the secondary amine. researchgate.net

Enzymatic N-dealkylation represents a highly selective and environmentally benign approach. ku.edu Enzymes such as cytochrome P450 monooxygenases are well-known to catalyze the oxidative N-dealkylation of a wide range of substrates in biological systems. ku.edu The mechanism of enzymatic N-dealkylation is a subject of ongoing research, with evidence supporting both single electron transfer (SET) and hydrogen atom transfer (HAT) pathways, depending on the specific enzyme and substrate. ku.edu In some microorganisms, specific enzymes like N,N-dimethylglycine dehydrogenase are involved in the oxidative demethylation of N,N-dimethylglycine to sarcosine. nih.gov

The following tables summarize representative findings for N-dealkylation reactions in various amine systems, providing insights into the conditions and yields that might be relevant for the transformation of this compound.

Table 1: Examples of Chemical N-Dealkylation in Tertiary Amine Systems

| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Codeinone dimethyl ketal | BrCN, then LiAlH₄ | Not specified | Not specified | N-demethylated product | 75 | nih.gov |

| 3,14-Diacetyloxymorphone | BrCN, then 25% aq. H₂SO₄ | Not specified | Not specified | N-demethylated product | 95 | nih.gov |

| Morphine | Phenyl chloroformate, then base | Not specified | Not specified | Normorphine | 44 | nih.gov |

| Codeine | Ethyl chloroformate, then base | Not specified | Not specified | Norcodeine | 44 | nih.gov |

| N-Ethylpiperidine | α-Chloroethyl chloroformate, then MeOH | Ethylene chloride | 50 °C (hydrolysis) | Piperidine HCl | High | nih.gov |

| Apomorphine | Phenyl chloroformate, then hydrazine | Not specified | Not specified | N-demethylated product | 81 | nih.gov |

| Ergoline derivative | 2,2,2-Trichloroethyl chloroformate, then Zn/acetic acid | Not specified | RT (hydrolysis) | N-demethylated ergoline | 72 | nih.gov |

Table 2: Overview of Catalytic N-Dealkylation Methods

| Catalyst System | Substrate Scope | General Conditions | Key Mechanistic Features | Reference |

|---|---|---|---|---|

| Palladium-based catalysts | Wide range of aliphatic and cyclic tertiary amines | Often requires an oxidant; conditions can be harsh (e.g., high temperature) or mild depending on the specific system. | Mechanism can involve oxidative addition and reductive elimination steps. | nih.gov |

| Iron-based catalysts | Tertiary amines, including alkaloids. | Often uses an oxidant like O₂ or H₂O₂; can proceed at room temperature. | Can mimic cytochrome P450, potentially involving high-valent iron-oxo species. | nih.gov |

| Ruthenium-based catalysts | Tertiary amines. | Typically requires an oxidant (e.g., t-BuOOH) followed by acid hydrolysis. | Proceeds through an α-(tert-butyl-dioxy)alkylamine intermediate. | nih.gov |

| Rhodium-based catalysts | Various tertiary amines. | Can proceed in a single step. | Not detailed in the provided context. | nih.gov |

| Copper-based catalysts | Tertiary amines in pharmaceuticals. | Often uses CuI with O₂ as the oxidant, followed by acidic hydrolysis. | Forms a formamide (B127407) intermediate. | nih.gov |

Applications of N,n Dimethylglycine Methyl Ester Hcl in Synthetic Organic Chemistry

Utilization as a Biochemical for Proteomics Research

In the field of proteomics, N,N-Dimethylglycine methyl ester is utilized as a biochemical reagent. thermofisher.com Proteomics research often involves the complex analysis of proteins and their interactions, and specialized chemical tools are essential for these investigations. While detailed public research on its specific mechanisms in proteomics is specialized, its role as a biochemical indicates its use in processes such as protein modification, labeling, or as a reference standard in analytical techniques.

Intermediate in Pharmaceutical and Specialty Chemical Synthesis

A primary application of N,N-Dimethylglycine methyl ester is its function as an intermediate in the synthesis of pharmaceutical products and other specialty chemicals. thermofisher.com The broader parent compound, N,N-Dimethylglycine (DMG), is recognized as a pharmaceutical intermediate, and its ester derivative is a key component in building more complex molecules. echemi.compapchemlifesciences.com

For instance, the ester functional group is a common feature in prodrugs, which are inactive medications that are metabolized in the body to produce an active drug. The synthesis of a cationic N,N-Dimethylglycine ester prodrug of 2R-α-tocotrienol (a form of Vitamin E) was developed to promote its intestinal absorption. mdpi.com This highlights the role of the N,N-dimethylglycine ester moiety in modifying the pharmacokinetic properties of therapeutic agents. mdpi.com The synthesis involves creating an ester linkage between the parent drug and N,N-dimethylglycine, demonstrating a direct application in pharmaceutical development. mdpi.com

The production of N,N-dimethylglycine hydrochloride itself is an area of active process development, aiming for methods suitable for industrial scale-up to supply intermediates like the methyl ester for these applications. google.com

Table 1: Examples of Synthesis Involving N,N-Dimethylglycine Derivatives

| Starting Material | Reagent(s) | Product | Application Area | Reference |

| Chloroacetic acid | Dimethylamine (B145610), Sodium Iodide (catalyst) | N,N-Dimethylglycine hydrochloride | Intermediate Synthesis | google.com |

| N,N-dimethylglycine | Fatty alcohol (C1-C12), Silica (B1680970) gel sulfonic acid (catalyst) | N,N-dimethyl glycine (B1666218) ester | Specialty Chemical | google.com |

| 2R-α-Tocotrienol | N,N-dimethylglycine hydrochloride | α-T3 N,N-dimethylglycinate (α-T3DMG) | Pharmaceutical (Prodrug) | mdpi.com |

Precursor for Advanced Amino Acid Derivatives

The chemical structure of N,N-Dimethylglycine methyl ester HCl makes it an ideal precursor for creating more complex and advanced amino acid derivatives. Its reactive sites allow for a variety of chemical transformations.

N,N-Dimethylglycine methyl ester serves as a foundational structure for the synthesis of more substituted amino acid derivatives. While the direct synthesis of N-Alkyl-Cα,α-dimethylglycine derivatives involves multiple steps, the N,N-dimethylglycine framework is a key component. amanote.com These Cα,α-disubstituted amino acids are of significant interest because they can induce specific secondary structures, such as helices and turns, when incorporated into peptides. The synthesis of these complex derivatives often starts from simpler amino acid building blocks that are progressively elaborated.

Amino acid methyl esters are critical intermediates in peptide synthesis. nih.govresearchgate.net N,N-Dimethylglycine methyl ester is a precursor to N-methylated amino acids, which are a class of non-natural amino acids. The incorporation of N-methylated amino acids into peptides is a common strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. thieme-connect.de The synthesis of peptides containing these units can be achieved using the corresponding N-methylamino acid precursors, for which the methyl ester is a protected and activated form. thieme-connect.desigmaaldrich.com The stability of the hydrochloride salt makes it a reliable starting material for these multi-step synthetic sequences. wikipedia.org

The development of complex alpha-amino acid architectures is crucial for creating novel peptides and peptidomimetics with tailored biological activities. Starting with a simple, readily available molecule like N,N-Dimethylglycine methyl ester, chemists can build intricate molecular structures. By leveraging the reactivity of the amine and ester groups, various side chains and functional groups can be introduced. This allows for the construction of unique amino acid residues that can be used to probe biological systems or to create new therapeutic agents with enhanced properties.

Contributions to Catalysis and Organic Method Development

N,N-Dimethylglycine methyl ester and its synthesis are also involved in the advancement of catalysis and the development of new organic synthesis methods. nih.gov Research into efficient esterification methods contributes to greener and more cost-effective chemical production.

One such development is the use of silica gel sulfonic acid as a recyclable, solid acid catalyst for the esterification of N,N-dimethylglycine with various alcohols. google.com This method avoids the use of corrosive liquid acids like sulfuric acid, simplifies the workup procedure through simple filtration of the catalyst, and achieves high conversion rates (over 95%). google.com This represents a significant improvement in the synthesis of N,N-dimethylglycine esters.

Another convenient method for preparing amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane. nih.govresearchgate.net This approach is notable for its mild, room-temperature reaction conditions and good to excellent yields, offering a more convenient alternative to traditional methods that require harsh reagents like thionyl chloride or gaseous hydrochloric acid. nih.govresearchgate.net The development of such efficient and user-friendly protocols is a key contribution to organic method development. nii.ac.jp

Table 2: Catalytic and Methodological Developments

| Reaction Type | Catalyst / Reagent | Key Advantages | Application | Reference |

| Esterification | Silica gel sulfonic acid | Recyclable, non-corrosive, simple workup, high yield | Synthesis of N,N-dimethyl glycine esters | google.com |

| Esterification | Trimethylchlorosilane / Methanol | Mild conditions (room temp.), good to excellent yields, convenient | General synthesis of amino acid methyl ester hydrochlorides | nih.govresearchgate.net |

| Amination | Sodium Iodide | Suitable for industrial production, high yield and purity | Synthesis of N,N-dimethylglycine hydrochloride | google.com |

Synthesis of N,N-Dimethylglycine-Amantadine from this compound Not Documented in Current Research

An extensive review of scientific literature reveals that the synthesis of the research probe N,N-Dimethylglycine-Amantadine (DMG-Am) does not originate from this compound as a starting material. Instead, published research indicates that the synthesis of this compound commences from N,N-dimethylglycine.

As a result, it is not possible to provide an article focusing on the derivatization of this compound to produce N,N-Dimethylglycine-Amantadine for research applications, as the foundational premise of this specific synthetic route is not supported by the available scientific evidence.

The established synthesis of N,N-Dimethylglycine-Amantadine involves the coupling of N,N-dimethylglycine with amantadine. nih.govorgsyn.org This compound has been investigated for its potential as a research probe in the context of neurodegenerative diseases, particularly Parkinson's disease. nih.govgoogle.com The research explores its neuroprotective capacities and its potential to ameliorate behavioral changes in animal models. nih.govgoogle.com

Given the strict adherence to the provided outline, which is predicated on the use of this compound as the precursor in this specific synthesis, no content can be generated for the requested section. Further searches for other novel compounds derived from this compound for specific research applications did not yield relevant examples to fulfill the article's requirements.

Therefore, this article cannot be generated as requested due to the discrepancy between the proposed synthetic pathway and the documented scientific literature.

Analytical Methodologies for N,n Dimethylglycine Methyl Ester Hcl and Its Derivatives

Spectroscopic Characterization Techniques

The definitive identification and characterization of N,N-Dimethylglycine methyl ester HCl rely on a suite of advanced analytical methodologies. Spectroscopic techniques are paramount in elucidating its molecular structure, confirming its identity, and analyzing its form in bulk and dosage preparations.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the analysis would be performed on the cationic component, [N,N-Dimethylglycine methyl ester+H]⁺. The experimentally measured mass is compared against the theoretically calculated exact mass. This high degree of accuracy allows for the unambiguous confirmation of the compound's chemical formula, distinguishing it from other compounds with the same nominal mass. The molecular formula of the free base is C₅H₁₁NO₂. nih.govguidechem.com

Table 3: HRMS Data for the Cation of this compound To view the interactive version of this table, please enable JavaScript in your browser.

| Parameter | Value |

|---|---|

| Molecular Formula (Cation) | [C₅H₁₂NO₂]⁺ |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 118.08630 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile compounds. For N,N-Dimethylglycine methyl ester, GC-MS serves as a definitive method for confirming its identity following synthesis or extraction. The gas chromatograph separates the compound from other components in a mixture based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of the parent ion and its fragments. In the analysis of N,N-Dimethylglycine methyl ester, the electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern. The most abundant peak, or base peak, is observed at an m/z of 58. nih.gov This peak corresponds to the stable [CH2=N(C)₂]⁺ fragment, which is a hallmark of compounds containing a dimethylamino group. The molecular ion peak [M]⁺ would be expected at m/z 117, corresponding to the molecular weight of the free base form of the ester (117.15 g/mol ). nih.gov

Table 1: Characteristic GC-MS Fragmentation Data for N,N-Dimethylglycine Methyl Ester

| m/z Value | Ion Fragment | Significance |

|---|---|---|

| 117 | [C₅H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

This interactive table is based on established fragmentation patterns for dimethylamino compounds.

Tandem Mass Spectrometry for High-Throughput Analysis

Tandem Mass Spectrometry (MS/MS), often coupled with a liquid chromatography front-end (LC-MS/MS), is an essential tool for the rapid, sensitive, and selective analysis of compounds in complex mixtures. researchgate.net This technique is particularly valuable for analyzing derivatives of N,N-Dimethylglycine methyl ester, such as those formed by esterifying various alcohols with N,N-dimethylglycine. researchgate.net

In a typical high-throughput workflow, a specific precursor ion (the molecular ion of the derivative) is selected in the first mass spectrometer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass spectrometer. This process allows for highly specific detection. For N,N-dimethylglycine esters, common MS/MS scan modes include a precursor ion scan for m/z 104 or a neutral loss scan of 103 Da, which corresponds to the mass of the N,N-dimethylglycine methyl ester core structure. researchgate.net This methodology enables the rapid screening and quantification of a wide range of alcohol derivatives in biological or chemical samples. researchgate.net The development of plate-based high-throughput assays coupled with LC-MS/MS further enhances the efficiency of these analyses. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The analysis of this compound by IR spectroscopy reveals characteristic absorption bands that confirm its structure. The key functional groups are the ester (C=O and C-O) and the protonated tertiary amine (N⁺-H).

Studies using Fourier-Transform Infrared (FT-IR) spectroscopy have provided detailed vibrational assignments for N,N-dimethylglycine methyl ester. The strong carbonyl (C=O) stretching vibration of the ester group is a prominent feature. libretexts.org Additionally, the C-O stretching vibrations and the vibrations associated with the N,N-dimethylamino group provide further structural confirmation. libretexts.org In the hydrochloride salt form, the presence of a broad band in the 2500-3000 cm⁻¹ region can be attributed to the N⁺-H stretch of the protonated amine, similar to what is observed in related amino acid hydrochlorides. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~1740-1750 | C=O Stretch | Ester Carbonyl |

| ~1260 | Asymmetric C-O-C Stretch | Ester |

| ~2500-3000 (broad) | N⁺-H Stretch | Protonated Tertiary Amine (HCl salt) |

This interactive table is compiled from data on N,N-dimethylglycine methyl ester and related amino acid hydrochlorides. nih.gov

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, a reversed-phase HPLC method is typically employed, where the compound is separated from impurities on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

The topic of enantiomeric excess determination is not applicable to N,N-Dimethylglycine methyl ester itself, as the molecule is achiral and does not possess a stereocenter. However, if N,N-dimethylglycine were used to derivatize a chiral alcohol, the resulting diastereomeric esters could be separated and quantified using chiral HPLC to determine the enantiomeric excess of the original alcohol.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. nih.gov In the synthesis of N,N-Dimethylglycine methyl ester (for instance, via the esterification of N,N-dimethylglycine), TLC can be used to track the consumption of the starting materials and the formation of the product. google.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in an appropriate solvent system. The starting material, N,N-dimethylglycine, is a polar amino acid, while the product, N,N-Dimethylglycine methyl ester, is significantly less polar. This difference in polarity allows for their separation on the TLC plate. The starting material will have a low retention factor (Rf), while the ester product will have a higher Rf. By observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time, the reaction's progression towards completion can be effectively monitored. researchgate.net

Table 3: Hypothetical TLC Data for Monitoring Esterification Reaction

| Compound | Polarity | Expected Rf Value | Observation |

|---|---|---|---|

| N,N-Dimethylglycine (Starting Material) | High | Low (~0.1-0.2) | Spot diminishes as reaction proceeds |

This interactive table illustrates the principles of using TLC for reaction monitoring based on polarity differences.

X-ray Diffraction for Crystal Structure Determination

Further context is provided by the X-ray diffraction analysis of a co-crystal formed between N,N-Dimethylglycine (DMG) and chloranilic acid . This complex was found to crystallize in the centrosymmetric triclinic P-1 space group, confirming the protonated state of the N,N-Dimethylglycine molecule. nih.gov Such studies underscore the power of XRD to confirm protonation states and map complex intermolecular interactions in derivatives of N,N-Dimethylglycine. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₃H₈NO₂⁺·Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.352 (2) |

| b (Å) | 12.505 (3) |

| c (Å) | 5.6369 (14) |

| β (°) | 99.730 (9) |

| Volume (ų) | 580.3 (2) |

| Temperature (K) | 150 |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It precisely determines the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and heteroatoms), which are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is critical for confirming the compound's purity and stoichiometric integrity.

For this compound, with the molecular formula C₅H₁₂ClNO₂, the theoretical elemental composition can be calculated to provide a benchmark for experimental results. The close correlation between experimental findings and these calculated values would confirm that the correct compound has been synthesized with a high degree of purity.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 39.09 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.88 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 23.09 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.12 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 20.84 |

| Total | - | - | 153.609 | 100.00 |

Computational Chemistry and Theoretical Studies

Computational chemistry provides invaluable theoretical insights that complement experimental data. These methods can predict molecular geometries, vibrational frequencies, and reaction mechanisms, offering a molecular-level understanding of a compound's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N,N-Dimethylglycine methyl ester and its derivatives, DFT calculations have been instrumental in understanding conformational preferences and the influence of the surrounding environment on molecular stability. researchgate.net

A detailed study combining FT-IR spectroscopy with DFT and Møller–Plesset (MP2) level calculations was conducted on the free ester, N,N-Dimethylglycine methyl ester. researchgate.net The theoretical predictions revealed that in the gaseous phase, the most stable conformer (ASC) features the ester group in a cis configuration. researchgate.net However, a significant finding was the reversal of this stability in condensed media (liquid, solid, or matrix-isolated states). In these states, the more polar GSC form, where the lone electron pair on the nitrogen is gauche-oriented, becomes the ground conformational state. researchgate.net This demonstrates the profound impact of even minor perturbations from the environment, such as an inert gas matrix, on the conformational equilibrium. researchgate.net

These theoretical studies provide crucial insights into the structural dynamics of the molecule, which are essential for interpreting experimental spectroscopic data and understanding its behavior in different phases. researchgate.net Similar DFT calculations are used to analyze vibrational properties of related systems, aiding in the assignment of bands in infrared and Raman spectra. nih.gov

| Conformer | Key Dihedral Angles | Relative Stability in Gas Phase | Relative Stability in Condensed Media |

|---|---|---|---|

| ASC | N–C–C=O ≈ 0°, Lp–N–C–C ≈ 180° | Most stable | Excited state |

| GSC | Lp–N–C–C ≈ 46.5° | First excited state | Most stable (ground state) |

Future Directions in Research on N,n Dimethylglycine Methyl Ester Hcl

Exploration of Novel Synthetic Pathways and Catalytic Systems

Future research will likely focus on developing more efficient, environmentally friendly, and cost-effective methods for synthesizing N,N-Dimethylglycine methyl ester HCl. A primary area of investigation involves moving away from traditional catalysts that are often corrosive and difficult to handle.

One promising direction is the use of solid acid catalysts. For instance, silica (B1680970) gel sulfonic acid has been identified as a highly effective and reusable catalyst for the esterification of N,N-Dimethylglycine with various alcohols. google.com This method avoids the use of corrosive agents like sulfuric acid, offers high conversion rates (potentially exceeding 95%), and simplifies product purification through simple filtration of the catalyst. google.com Future studies could explore optimizing this catalytic system, examining the ideal reaction conditions, catalyst loading, and the scope of applicable alcohols. google.com The reusability of such catalysts is a key advantage, potentially allowing for multiple reaction cycles without significant loss of activity, which drastically reduces production costs and environmental impact. google.com

Further research could also investigate other heterogeneous catalysts, such as ion-exchange resins or zeolites, to improve reaction efficiency and selectivity. The development of continuous flow synthesis methods, as opposed to batch processing, represents another significant frontier. Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

| Catalyst Type | Potential Advantages | Future Research Focus |

| Silica Gel Sulfonic Acid | Reusable, non-corrosive, high yield, simple workup. google.com | Optimization of reaction conditions, catalyst longevity studies, expansion to a wider range of alcohol substrates. google.com |

| Ion-Exchange Resins | High selectivity, easily separable from the reaction mixture. | Screening of different resin types, investigation of swelling behavior and its effect on catalytic activity. |

| Zeolites | Shape selectivity, thermal stability. | Exploring different zeolite frameworks, studying the effect of pore size on substrate specificity. |

| Enzymatic Catalysts (Lipases) | High specificity, mild reaction conditions, environmentally benign. | Immobilization techniques for enhanced stability and reusability, solvent engineering to improve solubility and reaction rates. |

Advanced Mechanistic Studies using In Situ Spectroscopies

A detailed understanding of the reaction mechanism is crucial for optimizing synthetic pathways. Future research will increasingly employ advanced spectroscopic techniques to study the esterification process in real-time. While theoretical studies using ab initio calculations have begun to explore the pyrolysis mechanisms of related N,N-dimethylglycine esters, experimental validation is needed. researchgate.net

In situ spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. For example, studies on methyl ester-promoted methanol (B129727) dehydration have successfully used in situ FT-IR and solid-state NMR to observe the adsorption of reactants on catalyst surfaces and identify key intermediates. mdpi.com A similar approach could be applied to the synthesis of this compound. By monitoring the reaction as it occurs, researchers could:

Identify key reaction intermediates.

Elucidate the role of the catalyst in activating the substrates.

Determine the rate-limiting step of the reaction.

Understand catalyst deactivation mechanisms.

This knowledge would enable the rational design of more efficient catalysts and the fine-tuning of reaction conditions to maximize yield and minimize by-product formation. For instance, observing the interaction between the carbonyl group of N,N-Dimethylglycine and the Brønsted acid sites of a solid catalyst could provide direct evidence of the catalytic cycle. mdpi.com

Expansion of Applications in Complex Molecule Synthesis

This compound serves as a valuable building block in organic synthesis, and its applications are expected to expand significantly. Its parent compound, N-methyl glycine (B1666218) (sarcosine), is already recognized for its role in constructing N-heterocyclic frameworks, which are common motifs in pharmaceuticals and natural products. researchgate.net Future research will likely focus on leveraging the unique properties of the N,N-dimethylated methyl ester derivative in similar capacities.

A particularly promising area is in the synthesis of complex, biologically active molecules and prodrugs. For example, N,N-dimethylglycine esters have been successfully used to create prodrugs of compounds like α-Tocotrienol (a form of Vitamin E), enhancing their intestinal absorption. mdpi.com The cationic nature of the N,N-dimethylglycine ester moiety can be exploited to improve the physicochemical properties of a parent drug, such as its solubility. mdpi.com Another study demonstrated the synthesis of a novel N,N-dimethylglycine-amantadine compound with potential antiparkinsonian activity. mdpi.com

Future work will likely explore the conjugation of this compound to a wider range of therapeutic agents to improve their pharmacokinetic profiles. Furthermore, its utility as a key intermediate in the multi-step synthesis of novel pharmaceuticals, agrochemicals, and materials will be an active area of investigation.

| Application Area | Example | Future Potential |

| Prodrug Development | α-Tocotrienol N,N-dimethylglycinate for enhanced absorption. mdpi.com | Improving the bioavailability of other hydrophobic drugs; targeted drug delivery systems. |

| Bioactive Conjugates | N,N-dimethylglycine-amantadine for potential antiparkinsonian activity. mdpi.com | Synthesis of novel compounds with enhanced therapeutic indices or dual-modes of action. |

| Heterocyclic Synthesis | Parent N-methyl glycine used in 1,3-dipolar cycloadditions. researchgate.net | Development of new synthetic methodologies using the methyl ester for creating complex pyrrolidine-based structures. |

Development of Analytical Techniques for Enhanced Resolution and Sensitivity

As the applications of this compound expand, the need for more sophisticated analytical methods for its detection and quantification becomes paramount. Current methods for amino acid analysis, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often require derivatization to enhance sensitivity and resolution. creative-proteomics.comcreative-proteomics.com

Future research will focus on developing direct, highly sensitive, and high-resolution methods. One avenue is the refinement of Hydrophilic Interaction Chromatography (HILIC), which is well-suited for separating polar compounds like amino acid esters. chromforum.org Coupling HILIC with high-resolution mass spectrometry (HRMS) could provide a powerful platform for accurately identifying and quantifying the compound in complex matrices like biological fluids or reaction mixtures.

Another area of development is the use of N,N-dimethylglycine (DMG) esters themselves as derivatizing agents for the sensitive analysis of other molecules, such as alcohols, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). researchgate.net This suggests that the inherent charge-carrying capacity of the N,N-dimethylamino group can be exploited for highly sensitive detection. Future work could focus on optimizing ESI-MS/MS conditions specifically for this compound to achieve lower limits of detection. The formation of butyl esters followed by ion-pair reversed-phase liquid chromatography coupled with tandem mass spectrometry has also shown promise for enhancing sensitivity and achieving high-resolution separation for amino acids. cambridge.org Applying similar advanced derivatization and chromatographic strategies will be key to developing robust analytical methods for this compound.

Q & A

Q. What analytical methods are recommended for identifying and quantifying N,N-Dimethylglycine methyl ester HCl in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is a robust method for identifying this compound in plant extracts, as demonstrated by its use in analyzing S. monoica Forssk ethanol extracts, where it showed a retention time (RT) of 6.415 min and high peak intensity . For quantitative analysis in biological samples (e.g., plasma, urine), high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography (UPLC-MS/MS) is preferred due to high sensitivity and specificity. These methods enable precise quantification at trace levels, with protocols validated for hydrophilic metabolites in soy sauces and human biofluids .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored in a cool, dry, and dark environment, preferably under vacuum or inert gas to prevent degradation. Deuterated analogs (e.g., D6-labeled) require similar conditions but with additional precautions to avoid isotopic exchange . Safety data sheets (SDS) classify it as a flammable liquid (UN1992), necessitating storage away from oxidizers and in compliance with hazardous material regulations .

Advanced Research Questions

Q. How do molecular conformations of N,N-Dimethylglycine methyl ester differ between gas-phase and condensed-phase environments, and what implications does this have for spectroscopic analysis?

Low-temperature FT-IR and Raman studies reveal distinct ground-state conformers in gas versus condensed phases. In the gas phase, the ester adopts a planar configuration due to reduced steric hindrance, while in condensed media (e.g., argon matrices), non-planar conformers dominate due to intermolecular interactions. Researchers must account for these discrepancies when interpreting spectroscopic data, as misassignment can lead to errors in structural modeling .

Q. What strategies are effective in resolving contradictions between experimental and computational data for this compound’s vibrational spectra?

Hybrid methodologies combining density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) with experimental spectra (FT-IR/Raman) are recommended. For example, DFT-predicted vibrational modes for the methyl ester group (e.g., C=O stretch at ~1740 cm⁻¹) should be cross-validated against experimental observations. Discrepancies often arise from solvent effects or anharmonicity, which can be mitigated using polarizable continuum models (PCM) in simulations .

Q. How can isotopic labeling (e.g., D6 derivatives) enhance pharmacokinetic or metabolic studies of this compound?

Deuterated analogs (e.g., (CD₃)₂NCH₂COOH·HCl) enable precise tracking of metabolic pathways via mass spectrometry. The 99% isotopic purity of D6-labeled compounds minimizes background interference in MS/MS fragmentation patterns, allowing researchers to distinguish endogenous vs. exogenous sources in vivo. This is critical for studies on bioavailability or drug-drug interactions .

Q. What experimental design considerations are critical when evaluating the compound’s role in radiation mitigation studies?

In murine models, protocols for assessing post-irradiation mitigators (e.g., gamma-tocopherol conjugates) require controlled dosing (e.g., intraperitoneal administration) and rigorous monitoring of bone marrow apoptosis. Key parameters include irradiation dose (e.g., 7 Gy X-rays), time-to-treatment window (<24 hours post-exposure), and biomarker validation (e.g., hematopoietic cell counts). Contradictory results across studies often stem from variability in animal strains or irradiation protocols .

Methodological Tables

Q. Table 1. Key Analytical Parameters for GC-MS Identification

| Parameter | Value/Description | Reference |

|---|---|---|

| Retention Time (RT) | 6.415 min | |

| Ionization Mode | Electron Impact (EI) | |

| Major Fragments (m/z) | 88 (base peak), 58, 45 | |

| Matrix Compatibility | Ethanol extracts, plant metabolites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.